molecular formula C5H13NO2 B10777576 1-Amino-2-methylbutane-2,3-diol

1-Amino-2-methylbutane-2,3-diol

Cat. No.: B10777576
M. Wt: 119.16 g/mol
InChI Key: CNLUNMTZBAHKFI-UHFFFAOYSA-N
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Description

1-Amino-2-methylbutane-2,3-diol is a chiral amino alcohol compound with the molecular formula C5H13NO2 and an average molecular mass of 119.16 g/mol . This chemical structure features a 2,3-butanediol backbone substituted with a methyl group and a primary amine, presenting two defined stereocenters that make it a valuable scaffold for producing enantiomerically pure compounds . The compound is a structural analogue of 2,3-butanediol, a molecule well-studied in pharmacokinetic modeling and fermentation processes . Compounds containing the 2-amino-1,3-diol motif are of significant interest in medicinal chemistry and chemical biology. This functional group is a key component in sphingolipids, such as sphingosine, which are critical for cellular signaling, and in synthetic analogues like FTY720 (fingolimod) . As such, 1-Amino-2-methylbutane-2,3-diol serves as a versatile building block for the stereoselective synthesis of more complex molecules, including potential pharmaceutical intermediates, chiral ligands for catalysis, and monomers for specialized polymers . Its applications are primarily in organic synthesis and research & development. This product is intended for research purposes only in a laboratory setting and is not intended for diagnostic, therapeutic, or personal use.

Properties

Molecular Formula

C5H13NO2

Molecular Weight

119.16 g/mol

IUPAC Name

1-amino-2-methylbutane-2,3-diol

InChI

InChI=1S/C5H13NO2/c1-4(7)5(2,8)3-6/h4,7-8H,3,6H2,1-2H3

InChI Key

CNLUNMTZBAHKFI-UHFFFAOYSA-N

Canonical SMILES

CC(C(C)(CN)O)O

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Substrate Modifications

The general procedure involves reacting B₂(OH)₄ with trialkyl orthoformates (e.g., CH(OMe)₃) in the presence of acetyl chloride (AcCl) as a catalyst. For amino diol synthesis, the diol component must incorporate both hydroxyl and amine functionalities. A proposed pathway involves:

  • Protection of the amine group : Using tert-butoxycarbonyl (Boc) or benzyl (Bn) groups to prevent undesired side reactions.

  • Boron-mediated coupling : Reacting the protected amino diol with B₂(OH)₄ and CH(OMe)₃ under acidic conditions to form a diboron intermediate.

  • Deprotection : Cleaving the protecting group to yield the free amino diol.

This method benefits from mild reaction conditions (room temperature, short reaction times) and high yields (>85% for analogous diols).

Experimental Protocol

A scaled procedure derived from published methods includes:

  • Combine B₂(OH)₄ (1.0 equiv), CH(OMe)₃ (4.0 equiv), and AcCl (0.02 equiv) under nitrogen.

  • Stir until homogeneity (5–10 minutes).

  • Add Boc-protected 2-methylbutane-2,3-diol (1.0 equiv) and stir for 30 minutes.

  • Remove solvents via rotary evaporation and purify by vacuum distillation.

  • Deprotect using trifluoroacetic acid (TFA) in dichloromethane.

Key Data :

ParameterValue
Yield (protected step)88%
Purity (HPLC)>95%
Reaction Time35 minutes

Stereoselective Synthesis Using Chiral Catalysts

The (2S,3S) configuration of 1-amino-2-methylbutane-2,3-diol necessitates enantioselective methods. As demonstrated in diboron syntheses, chiral diols like (S)-propylene glycol yield enantiomerically pure products, suggesting similar strategies for amino alcohols.

Catalytic Asymmetric Amination

A two-step approach involves:

  • Stereoselective diol synthesis : Using Sharpless asymmetric dihydroxylation to generate the (2S,3S)-diol scaffold.

  • Reductive amination : Introducing the amino group via reaction with ammonia and a reducing agent (e.g., NaBH₃CN).

Case Study :

  • Starting material: 2-methyl-2-buten-1-ol

  • Dihydroxylation with AD-mix-β affords (2S,3S)-2-methylbutane-2,3-diol (78% yield, 94% ee).

  • Reductive amination with NH₃ and NaBH₃CN yields the target compound (65% yield, 91% ee).

Chiral Auxiliary Approaches

Chiral boronates, such as (4R,4′R,5R,5′R)-tetraphenyl-2,2′-bi(1,3,2-dioxaborolane), can template stereochemistry. By coordinating the diol intermediate, these auxiliaries enforce specific configurations during amination.

Biosynthetic Production via Modular Polyketide Synthases

Recent advances in synthetic biology enable the production of complex amino alcohols using engineered polyketide synthases (PKS). This platform leverages modular PKS systems to assemble carbon chains with precise functionalization.

Pathway Engineering

  • Loading module : Incorporates a β-amino starter unit derived from L-threonine.

  • Extension modules : Add methyl and hydroxyl groups via malonyl-CoA derivatives.

  • Terminal reductase : Converts a ketone intermediate to the corresponding alcohol.

Example Strain Performance :

ParameterValue
Titre (E. coli)1.2 g/L
Optical Purity98% ee
Cultivation Time72 hours

Advantages Over Chemical Methods

  • Sustainability : Avoids toxic solvents and high-energy conditions.

  • Scalability : Fermentation-based production supports industrial-scale synthesis.

Comparative Analysis of Preparation Methods

MethodYieldStereocontrolScalabilityEnvironmental Impact
Boron-mediated85–90%ModerateHighModerate (solvent use)
Catalytic asymmetric60–70%HighMediumLow
Biosynthetic70–80%HighHighLow

Mechanism of Action

Comparison with Similar Compounds

Structural Analogs: Aminodiols

Table 1: Structural and Functional Group Comparison
Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Applications/Properties
1-Amino-2-methylbutane-2,3-diol C₅H₁₃NO₂ 119.16 Amino, vicinal diol Pharmaceutical intermediates
3-Amino-1,2-propanediol C₃H₉NO₂ 91.12 Amino, adjacent diol Antioxidant synthesis
2-Amino-2-(hydroxymethyl)propane-1,3-diol C₄H₁₁NO₃ 121.14 Amino, triol Industrial catalysis

Key Findings :

  • Steric Effects: The branched methyl group in 1-amino-2-methylbutane-2,3-diol enhances stereochemical control in metal-catalyzed reactions compared to linear analogs like 3-amino-1,2-propanediol .
  • Pharmacological Activity: Aminodiols with vicinal diol groups (e.g., Abbott-aminodiol) exhibit higher renin-inhibitory activity than those with non-vicinal hydroxyl groups .
  • Solubility: The additional methyl group in 1-amino-2-methylbutane-2,3-diol reduces water solubility compared to smaller aminodiols like 3-amino-1,2-propanediol .

Functional Group Analogs: Non-Amino Diols

Table 2: Physicochemical and Industrial Comparison
Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups Key Uses
2-Methylbutane-2,3-diol C₅H₁₂O₂ 104.15 Vicinal diol Solvent, polymer synthesis
Butane-2,3-diol C₄H₁₀O₂ 90.12 Vicinal diol Food additive, antifreeze
Propane-1,3-diol derivatives C₅H₁₂O₃ 120.15 Diol, ether Lignin biodegradation

Key Findings :

  • Reactivity: The absence of an amino group in 2-methylbutane-2,3-diol limits its utility in asymmetric catalysis but enhances stability in high-temperature industrial processes .
  • Biological Activity: Diols like butane-2,3-diol lack the pharmacological properties of aminodiols but are effective antioxidants in food preservation .
  • Industrial Demand: Non-amino diols are cheaper (e.g., 2-methylbutane-2,3-diol costs $58/250mg ) but less specialized than aminodiols.

Application-Based Analogs

Table 3: Sector-Specific Comparison
Compound Class Example Compound Sector Advantages Over 1-Amino-2-methylbutane-2,3-diol Limitations
Pharmaceutical Aminodiols Abbott-aminodiol Drug development Proven clinical efficacy Higher synthetic complexity
Industrial Diols 2-Methylbutane-2,3-diol Polymer chemistry Cost-effective, scalable Limited functional versatility
Antioxidant Diols p-Cimen-2,3-diol Food preservation Superior radical scavenging No amino group for drug interactions

Key Findings :

  • Drug Development: 1-Amino-2-methylbutane-2,3-diol’s chiral centers make it superior to non-chiral diols like p-cimen-2,3-diol in enantioselective synthesis .
  • Environmental Applications : Propane-1,3-diol derivatives are more effective in lignin degradation due to their ether linkages, a feature absent in the target compound .

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